molecular formula C15H18N2O2 B2772568 N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-62-8

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2772568
CAS RN: 852368-62-8
M. Wt: 258.321
InChI Key: AICFAPNYVWECNV-UHFFFAOYSA-N
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Description

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BMIQ, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. BMIQ is a synthetic compound that belongs to the family of indole-based molecules.

Scientific Research Applications

Neuroprotective Potential

Research has highlighted the importance of alternative treatments for ischemic stroke and degenerative diseases, focusing on the neuroprotective effects of compounds similar to N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. 3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., shows significant neuroprotective effects. NBP demonstrates a multitargeted action on several mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation, promoting better outcomes after stroke. This compound's adaptability and multitargeted effect suggest a potential precursor to new therapeutic approaches for various neurological conditions (Abdoulaye & Guo, 2016).

Synaptic Transmission Modulation

N-Methyl-D-aspartate receptors (NMDARs) play a critical role in synaptic transmission and plasticity, representing another research avenue related to compounds like N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Studies have focused on the molecular mechanisms involved in the biosynthetic pathway, transport, and plasma membrane integration of NMDARs. These receptors' functioning is crucial for understanding psychiatric and neurological diseases, suggesting that modulation of NMDARs could offer therapeutic benefits (Horak et al., 2014).

Antioxidant and Anti-inflammatory Effects

Synthetic phenolic antioxidants (SPAs) have been widely researched for their environmental occurrence, human exposure, and toxicity, highlighting the importance of understanding the biological effects of similar compounds. SPAs, including butylated derivatives, are used in various products to prevent oxidative reactions. These compounds, due to their antioxidant properties, may also offer insights into developing new therapeutic agents with minimized side effects. Research emphasizes the need for investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Analgesic and Anesthetic Applications

Ketamine, a well-known NMDA receptor antagonist, illustrates the therapeutic potential of targeting NMDA receptors for analgesic and anesthetic applications. Ketamine's pharmacology, including its rapid antidepressant actions and analgesic effects, provides a model for exploring similar compounds. The diverse pharmacological targets of ketamine and its metabolites, beyond NMDA receptor antagonism, offer insights into developing new pharmacotherapies with desirable clinical effects and limited side effects (Zanos et al., 2018).

properties

IUPAC Name

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-9-16-15(19)14(18)13-10(2)17-12-8-6-5-7-11(12)13/h5-8,17H,3-4,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICFAPNYVWECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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